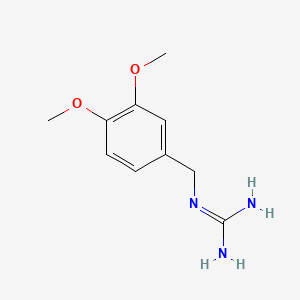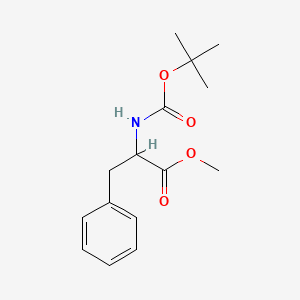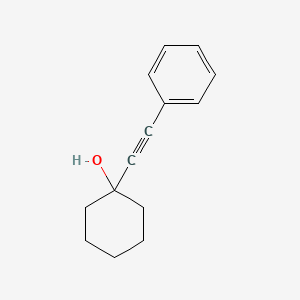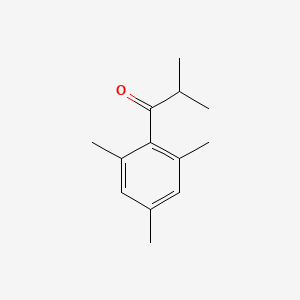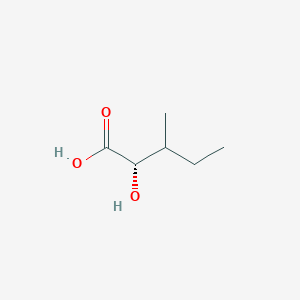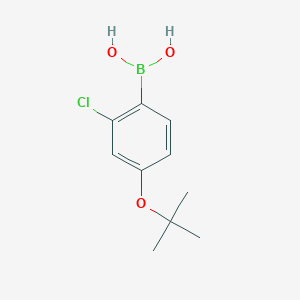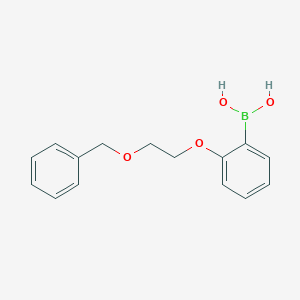
2-(2-(Benzyloxy)ethoxy)phenylboronic acid
Vue d'ensemble
Description
2-(2-(Benzyloxy)ethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2096341-74-9 . It has a linear formula of C15H17BO4 . The compound has a molecular weight of 272.11 . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is 1S/C15H17BO4/c17-16(18)14-8-4-5-9-15(14)20-11-10-19-12-13-6-2-1-3-7-13/h1-9,17-18H,10-12H2 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
2-(2-(Benzyloxy)ethoxy)phenylboronic acid has a molecular weight of 272.11 . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Palladium-Catalyzed Selective Hydroxylation
2-(Benzyloxy)phenylboronic acid: serves as a valuable reactant in palladium-catalyzed selective hydroxylation reactions. These transformations allow for the introduction of hydroxyl groups at specific positions within organic molecules. Researchers have employed this compound to achieve site-selective functionalization, leading to the synthesis of complex molecules with tailored hydroxyl patterns .
Oxidative Heck Reactions
In oxidative Heck reactions, 2-(Benzyloxy)phenylboronic acid participates as a substrate. These reactions involve the coupling of aryl or vinyl halides with alkenes under palladium catalysis. The resulting products are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials .
Metal-Free Electrophilic Fluorination
Fluorinated organic compounds find applications in medicinal chemistry, imaging, and materials science. Researchers have explored the use of 2-(Benzyloxy)phenylboronic acid as a boron source in metal-free electrophilic fluorination reactions. These reactions enable the incorporation of fluorine atoms into organic molecules, enhancing their properties .
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing carbon-carbon bonds. 2-(Benzyloxy)phenylboronic acid acts as a boron reagent in this process, allowing for the coupling of aryl or vinyl boronic acids with aryl or vinyl halides. The versatility of this reaction has led to its widespread use in synthetic chemistry .
Protodeboronation in Organic Synthesis
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains less explored. Recent research has demonstrated catalytic protodeboronation of alkyl boronic esters, including 2-(Benzyloxy)phenylboronic acid . This advancement expands the toolbox for functionalizing boron-containing compounds .
Mild and Tolerant Reactions
The broad application of boron-based reactions arises from their mild and functional group-tolerant conditions. Researchers appreciate the stability, ease of preparation, and environmentally benign nature of organoboron reagents2-(Benzyloxy)phenylboronic acid exemplifies these desirable features, allowing for rapid transmetalation with palladium complexes in various coupling reactions .
Mécanisme D'action
Target of Action
The primary target of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway contributes to the formation of chemically differentiated fragments .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and easy to purify . They are often used in chemical transformations where the valuable boron moiety remains in the product . The increased stability of boronic esters also presents challenges, especially when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many organic synthesis processes .
Action Environment
The action of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the compound’s stability can be affected by air and moisture . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Orientations Futures
The use of boronic acids, including 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, in Suzuki–Miyaura coupling reactions continues to be a significant area of research . Future directions may include the development of new borane reagents and the exploration of their properties for application under specific coupling conditions .
Propriétés
IUPAC Name |
[2-(2-phenylmethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c17-16(18)14-8-4-5-9-15(14)20-11-10-19-12-13-6-2-1-3-7-13/h1-9,17-18H,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGYSVUFLXIPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217915 | |
| Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096341-74-9 | |
| Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



